ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a fused benzofuropyrimidine moiety linked via a thioether-propanamido bridge to a cycloheptathiophene scaffold. This compound is part of a broader class of thienopyrimidine derivatives, which are renowned for their diverse biological activities, including kinase inhibition (EGFR/VEGFR-2) , antiviral properties , and acetylcholinesterase inhibition .
Properties
IUPAC Name |
ethyl 2-[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-3-31-25(30)19-16-10-5-4-6-12-18(16)34-23(19)28-22(29)14(2)33-24-21-20(26-13-27-24)15-9-7-8-11-17(15)32-21/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPJBDVODYVOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=NC=NC4=C3OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex heterocyclic compound known for its diverse biological activities. This compound integrates a benzofuro-pyrimidine structure with a thioether linkage, which is significant for its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 473.56 g/mol. The structural characteristics include:
- Benzofuro[3,2-d]pyrimidine moiety : This fused ring system contributes to the compound's ability to interact with biological macromolecules.
- Thioether functional group : Enhances the compound's reactivity and potential biological activity.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. Notably:
- 5-Lipoxygenase Inhibition : This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation. Inhibitors of this enzyme are potential therapeutic agents for inflammatory diseases such as asthma and psoriasis.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Preliminary studies indicate moderate to significant activity against various bacterial and fungal strains. The following table summarizes the antimicrobial efficacy of structurally related compounds:
| Compound Name | Target Organisms | Activity Level |
|---|---|---|
| Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate | E. coli, S. aureus | Moderate |
| Benzofuro[3,2-d]pyrimidin-4-one | C. albicans | Significant |
| Thioether derivatives of pyrimidines | Various strains | Variable |
Cytotoxicity
Cytotoxic evaluations have been conducted on cell lines such as HeLa and MCF-7. The results indicate that compounds with phenyl or chlorophenyl substitutions exhibit higher cytotoxicity compared to aliphatic substitutes:
- HeLa Cells : Compounds with phenyl groups showed the highest potency.
- MCF-7 Cells : Lower activity observed in aliphatic substituted derivatives .
The mechanism of action involves binding to specific molecular targets within cells, modulating their activity. This interaction can lead to:
- Inhibition of inflammatory pathways through enzyme inhibition.
- Disruption of cellular processes in cancer cells by inducing apoptosis or cell cycle arrest.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
-
Synthesis and Evaluation : A study synthesized various derivatives and tested their inhibitory effects on 5-lipoxygenase and their cytotoxicity against cancer cell lines.
- Findings indicated that modifications in the substituents significantly affect both enzyme inhibition and cytotoxicity profiles.
-
Antimicrobial Testing : Another research effort evaluated the antimicrobial properties against a panel of pathogens.
- Results demonstrated that certain derivatives had enhanced activity against resistant strains compared to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The target compound shares a common cyclohepta[b]thiophene-3-carboxylate core with several analogues, but its substituents critically influence its physicochemical and biological properties. Key comparisons include:
Acetylcholinesterase Inhibitors ()
Derivatives such as VIg (4-benzylpiperazine), VIh (4-(2-fluorobenzyl)piperazine), and VIj (4-phenylpiperazine) feature piperazine-linked acetamido groups. These compounds exhibit moderate yields (55–65%) and melting points (138–165°C). Their acetylcholinesterase inhibitory activity is attributed to the piperazine moiety’s ability to interact with the enzyme’s active site . In contrast, the target compound’s benzofuropyrimidine-thioether group may confer dual kinase inhibition (e.g., EGFR/VEGFR-2), as seen in related thienopyrimidines .
Influenza Virus Polymerase Inhibitors ()
Compounds 21 (2-fluorobenzoyl), 23 (4-fluorobenzoyl), and 24 (2-chlorobenzoyl) demonstrate substituent-dependent synthetic efficiency (yields: 46–100%) and melting points (91–118°C). The fluorine and chlorine atoms enhance electrophilic reactivity, improving binding to viral polymerase . The target compound’s benzofuropyrimidine group, however, introduces bulkier aromaticity, which may alter pharmacokinetic properties like solubility or metabolic stability.
Benzamido Derivatives ()
The compound 2-benzamido-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide lacks the thioether linkage and benzofuropyrimidine group, instead featuring a dimethylcarbamoyl substituent. This simplification reduces synthetic complexity but may limit target versatility compared to the multifunctional target compound .
Preparation Methods
Aza-Wittig Reaction for Pyrimidine Core Construction
The benzofuropyrimidine scaffold is synthesized via an aza-Wittig reaction between iminophosphoranes and n-butyl isocyanate, as demonstrated by Sage Publications. Key steps include:
- Iminophosphorane formation : Reaction of 2-azidobenzofuran with triphenylphosphine in hexachloroethane yields the iminophosphorane intermediate.
- Carbodiimide generation : Treating the iminophosphorane with n-butyl isocyanate at 40–50°C produces a reactive carbodiimide.
- Thiol incorporation : Reaction with carbon disulfide and subsequent treatment with n-propylamine yields 3-n-propyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one.
Critical parameters :
Thioether Functionalization
The thiol group is alkylated using propanamide derivatives. For example:
- Alkylation : Reacting 2-thioxo intermediate with 3-bromopropanamide in dry DMF with anhydrous potassium carbonate at 50–60°C yields the thioether-linked propanamide.
Yield optimization :
Synthesis of Ethyl 2-Amino-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate
Cycloheptanone Condensation
As reported by ChemicalBook, this intermediate is synthesized via:
- Knorr cyclization : Ethyl cyanoacetate reacts with cycloheptanone in methanol/ethanol under sonication with sulfur and diethylamine.
- Ring closure : The thiophene ring forms via intramolecular cyclization under reflux conditions.
Reaction conditions :
Spectral Validation
- ¹H NMR (DMSO-d₆): δ 1.21 (t, 3H, COOCH₂CH₃), 2.45–2.70 (m, 4H, cycloheptane CH₂), 4.12 (q, 2H, COOCH₂).
- IR : 1685 cm⁻¹ (C=O ester), 3300 cm⁻¹ (NH₂).
Amidation and Final Coupling
Propanamido Linker Preparation
The propanamide segment is synthesized via:
- Direct amidation : Propionic acid reacts with ammonium hydroxide at 200°C for 3 hours, yielding propanamide with 60.5% mass efficiency.
- Activation : Conversion to propanamido chloride using thionyl chloride or coupling agents like EDC/HOBt.
Patent insights :
Fragment Coupling
- Amide bond formation : The amino group on the cycloheptathiophene core reacts with the activated propanamide (e.g., acyl chloride) in dichloromethane with triethylamine.
- Thioether linkage : The benzofuropyrimidin-4-ylthio group is introduced via nucleophilic substitution using potassium tert-butoxide as a base.
Optimization data :
| Step | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| Amidation | EDC, HOBt, DCM | 25°C | 78% | |
| Thioether conjugation | KOtBu, DMF | 50°C | 65% |
Purification and Characterization
Chromatographic Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
